Methyl 2,6-dipropoxybenzoate
Description
Methyl 2,6-dipropoxybenzoate is an aromatic ester characterized by a benzoate core substituted with two propoxy groups at the 2- and 6-positions and a methyl ester at the 1-position. The propoxy groups are electron-donating, influencing electronic distribution and reactivity compared to unsubstituted benzoates or analogs with electron-withdrawing substituents .
Properties
CAS No. |
82571-69-5 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 2,6-dipropoxybenzoate |
InChI |
InChI=1S/C14H20O4/c1-4-9-17-11-7-6-8-12(18-10-5-2)13(11)14(15)16-3/h6-8H,4-5,9-10H2,1-3H3 |
InChI Key |
WABQYEPRQGVWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=CC=C1)OCCC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The provided evidence highlights studies on compounds with 2,6-disubstitution patterns, though none directly address Methyl 2,6-dipropoxybenzoate. Key comparisons can be inferred based on substituent effects and methodologies (e.g., DFT calculations):
Substituent Effects on Electronic Properties
- 2,6-Diacetylpyridine Bis-(Benzohydrazone): The acetyl groups in this pyridine derivative act as electron-withdrawing substituents, reducing the compound’s HOMO-LUMO gap (calculated as 3.2 eV via DFT) and enhancing nonlinear optical (NLO) properties. In contrast, this compound’s propoxy groups are electron-donating, which would likely increase the HOMO-LUMO gap and reduce NLO activity compared to acetylated analogs .
- 2,6-Bis(bromomethyl)pyridine : Bromomethyl substituents introduce steric bulk and polarizability, leading to distinct IR spectral features (e.g., C-Br stretching at 550–650 cm⁻¹). This compound’s propoxy groups would instead exhibit C-O-C stretching vibrations near 1100–1250 cm⁻¹, as seen in similar ethers .
Solubility and Thermodynamic Stability
- (E)-5-(Diethylamino)-2-[(4-Methylbenzylidene)amino]phenol: This compound’s solubility in polar solvents (e.g., ethanol, DMSO) is attributed to its amino and hydroxyl groups. This compound, lacking such polar groups, would exhibit higher solubility in nonpolar solvents (e.g., hexane, chloroform). Thermodynamic stability, as calculated via DFT for analogous compounds, correlates with substituent electronegativity; propoxy groups may confer moderate stability due to their weaker electron-donating effects compared to amino groups .
Spectroscopic and Crystallographic Features
- 5-Hydroxy-4-methyl-5,6-dipyridin-2-yl-4,5-dihydro-2H-[1,2,4]triazine-3-thione : X-ray diffraction studies reveal planar molecular geometries in similar triazine derivatives. This compound’s bulkier propoxy groups would likely disrupt planarity, reducing crystallinity compared to smaller substituents like methyl or acetyl .
Data Table: Hypothetical Comparison of Key Properties
| Property | This compound | 2,6-Diacetylpyridine Bis-(Benzohydrazone) | 2,6-Bis(bromomethyl)pyridine |
|---|---|---|---|
| Substituent Type | Electron-donating (propoxy) | Electron-withdrawing (acetyl) | Polarizable (bromomethyl) |
| HOMO-LUMO Gap (eV) | ~4.0–4.5 (estimated) | 3.2 (DFT-calculated) | Not reported |
| Solubility | High in nonpolar solvents | Moderate in polar solvents | Low in nonpolar solvents |
| IR Signature | C-O-C ~1100–1250 cm⁻¹ | C=O ~1650–1750 cm⁻¹ | C-Br ~550–650 cm⁻¹ |
| Thermodynamic Stability | Moderate | High (due to conjugation) | Low (steric strain) |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Methyl 2,6-dipropoxybenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via esterification of 2,6-dipropoxybenzoic acid with methanol under acidic catalysis. A general procedure involves refluxing equimolar amounts of the acid and methanol in the presence of sulfuric acid (1–2 mol%) at 70–80°C for 6–8 hours . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting catalyst concentration or reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Yield improvements (from ~60% to 85%) can be achieved by using molecular sieves to remove water, enhancing equilibrium toward ester formation.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm (¹H), and aromatic protons appear as a singlet due to symmetry (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 268.14 for C₁₄H₂₀O₄).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) verifies purity. Retention time consistency across multiple batches ensures reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Conflicting stability data often arise from differences in experimental conditions (e.g., buffer ionic strength, temperature). A systematic approach involves:
- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, sampling at intervals (0, 24, 48 hours). Analyze degradation products via LC-MS to identify hydrolysis pathways .
- Statistical Validation : Use ANOVA to compare degradation rates across pH levels. For example, accelerated degradation at pH >10 suggests base-catalyzed ester hydrolysis, requiring storage in neutral, anhydrous conditions.
Q. What strategies are effective in minimizing byproducts during large-scale synthesis of this compound?
- Methodological Answer : Common byproducts include unreacted starting materials and dialkylated derivatives. Mitigation strategies:
- Stoichiometric Control : Use excess methanol (1.5 equivalents) to drive esterification to completion.
- Temperature Gradients : Gradual heating (50°C → 80°C) reduces side reactions like ether formation.
- In-line Monitoring : Implement FTIR or Raman spectroscopy to detect intermediates in real time, allowing immediate adjustment of reaction parameters .
Q. How can enzymatic methods be applied to synthesize or modify this compound?
- Methodological Answer : Lipases (e.g., Candida antarctica lipase B) can catalyze esterification under mild conditions. A protocol includes:
- Solvent Selection : Use tert-butanol or ionic liquids to enhance enzyme activity.
- Water Activity Control : Maintain a_w < 0.3 using salt hydrates (e.g., Na₂CO₃) to favor synthesis over hydrolysis .
- Reusability : Immobilize enzymes on silica or magnetic nanoparticles for 5–10 cycles without significant activity loss.
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward target proteins (e.g., cyclooxygenase-2).
- In Vitro Assays : Test cytotoxicity (MTT assay on HEK-293 cells) and metabolic stability (microsomal incubation with LC-MS analysis) .
- Dose-Response Studies : Evaluate IC₅₀ values for bioactive derivatives, ensuring statistical power (n ≥ 3 replicates, p < 0.05).
Q. What methodologies address discrepancies in chromatographic purity assessments of this compound?
- Methodological Answer : Discrepancies often stem from column variability or detector sensitivity. Solutions include:
- Column Cross-Validation : Compare results across C18, phenyl, and HILIC columns.
- Standard Addition Method : Spike samples with known impurities (e.g., 2,6-dipropoxybenzoic acid) to calibrate detector response .
Safety and Waste Management
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis.
- Waste Segregation : Collect organic waste separately and neutralize acidic residues with sodium bicarbonate before disposal .
- Emergency Protocols : In case of spills, absorb with vermiculite and dispose via licensed hazardous waste contractors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
